N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple aromatic rings and amino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form 4,6-bis(4-methylphenylamino)-1,3,5-triazine. This intermediate is then reacted with N-(4-methylphenyl)alaninamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile: A donor-acceptor molecule used in organic electronic devices.
N,N-Bis(3-methylphenyl)-N,N-diphenylbenzidine: Known for its applications in organic light-emitting diodes (OLEDs).
Uniqueness
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide stands out due to its unique triazine core and multiple amino groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the development of advanced materials and as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C27H29N7O |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C27H29N7O/c1-17-5-11-21(12-6-17)29-24(35)20(4)28-25-32-26(30-22-13-7-18(2)8-14-22)34-27(33-25)31-23-15-9-19(3)10-16-23/h5-16,20H,1-4H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
HUMYGZPZUUMIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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